6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride
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Overview
Description
6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of noraporphine alkaloids, which are known for their diverse biological activities. The presence of multiple functional groups, including methoxy, morpholinoethyl, and hydroxyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:
Formation of the Noraporphine Core: This step involves the cyclization of a suitable precursor to form the noraporphine skeleton. This can be achieved through Pictet-Spengler condensation or other cyclization reactions.
Introduction of Methoxy Groups: Methoxylation is usually performed using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Attachment of the Morpholinoethyl Group: This step involves the alkylation of the noraporphine core with 2-chloroethylmorpholine under basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 9-position can be achieved through selective oxidation reactions.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid (HCl) to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 9-position can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of nitrogen atoms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, 6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride can be used to study the interactions of noraporphine derivatives with biological targets, such as receptors and enzymes.
Medicine
This compound has potential medicinal applications due to its structural similarity to other bioactive alkaloids. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the morpholinoethyl group may enhance its binding affinity to certain receptors, while the methoxy groups can influence its overall pharmacokinetic properties. The hydroxyl group at the 9-position may play a role in hydrogen bonding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Noraporphine: The parent compound, lacking the additional functional groups.
Morphine: A well-known alkaloid with similar structural features.
Codeine: Another alkaloid with structural similarities and medicinal properties.
Uniqueness
6a-alpha-Noraporphin-9-ol, 6-(2-morpholinoethyl)-1,2,10-trimethoxy-, monohydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethyl group, in particular, sets it apart from other noraporphine derivatives, potentially enhancing its biological activity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
101832-31-9 |
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Molecular Formula |
C25H33ClN2O5 |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
(6aS)-1,2,11-trimethoxy-6-(2-morpholin-4-ylethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-10-ol;chloride |
InChI |
InChI=1S/C25H32N2O5.ClH/c1-29-20-15-17-6-7-27(9-8-26-10-12-32-13-11-26)18-14-16-4-5-19(28)24(30-2)22(16)23(21(17)18)25(20)31-3;/h4-5,15,18,28H,6-14H2,1-3H3;1H/t18-;/m0./s1 |
InChI Key |
CCNMYQDGVXUNTL-FERBBOLQSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=C2C(=C(C=C4)O)OC)[NH+](CCC3=C1)CCN5CCOCC5)OC.[Cl-] |
Canonical SMILES |
COC1=C(C2=C3C(CC4=C2C(=C(C=C4)O)OC)[NH+](CCC3=C1)CCN5CCOCC5)OC.[Cl-] |
Origin of Product |
United States |
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